molecular formula C12H15ClN2O B13698632 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B13698632
M. Wt: 238.71 g/mol
InChI Key: CHXOQTKYXCZROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic compound with a unique structure that combines elements of pyrimidine and tetrahydropyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multiple steps. One common method involves the reaction of a pyrimidine derivative with a tetrahydropyran derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(tetrahydro-2H-pyran-2-yl)pyrimidine
  • Tetrahydropyran derivatives
  • Cyclopenta[d]pyrimidine derivatives

Uniqueness

2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific combination of structural elements

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

2-chloro-4-(oxan-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C12H15ClN2O/c13-12-14-10-3-1-2-9(10)11(15-12)8-4-6-16-7-5-8/h8H,1-7H2

InChI Key

CHXOQTKYXCZROZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2C3CCOCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.